molecular formula C3H5N2NaO4 B1139575 Glyoxylurea sodium salt CAS No. 103192-53-6

Glyoxylurea sodium salt

Cat. No.: B1139575
CAS No.: 103192-53-6
M. Wt: 156.07
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glyoxylurea sodium salt can be synthesized through the reaction of sodium hydroxide, glyoxylic acid, and urea. The reaction typically involves mixing these components under controlled conditions to form a white solid, which is then filtered and washed to obtain the final product.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. The key steps involve ensuring the purity of the reactants and maintaining optimal reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Glyoxylurea sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, which include urea and glyoxylic acid moieties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glyoxylate derivatives, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism by which glyoxylurea sodium salt exerts its effects involves the selective modification of proteins. It reacts with specific amino acid residues, forming stable covalent bonds that alter the protein’s structure and function. This selective reactivity is attributed to the compound’s unique chemical structure, which allows it to target specific molecular sites.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high water solubility and selective reactivity, which make it an ideal reagent for protein modification and crosslinking. Unlike other similar compounds, it does not cause significant denaturation of proteins, preserving their native structure and function.

Properties

InChI

InChI=1S/C3H6N2O4.Na/c4-3(9)5-1(6)2(7)8;/h1,6H,(H,7,8)(H3,4,5,9);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYKAASGHRMELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(NC(=O)N)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103192-53-6
Record name Acetic acid, [(aminocarbonyl)amino]hydroxy-, monosodium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103192-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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